1,4-Di(9H-carbazol-9-yl)benzene
Overview
Description
1,4-Di(9H-carbazol-9-yl)benzene is a chemical compound with the molecular formula C30H20N2. It is known for its significant photochemical and thermal stability, as well as its excellent hole-transport ability. This compound is particularly attractive in the field of optoelectronics and organic light-emitting diodes (OLEDs) due to its strong fluorescence and high triplet energy.
Mechanism of Action
Target of Action
The primary target of 1,4-Di(9H-carbazol-9-yl)benzene is the organic light-emitting diodes (OLEDs) . It is used as a host material for efficient blue phosphorescent light-emitting diodes .
Mode of Action
This compound interacts with its targets by enhancing the performance of OLEDs. It exhibits better thermal and conformational stability and carrier capacity, and higher emission efficiency in the film state than those of mCP .
Pharmacokinetics
It’s worth noting that the compound exhibits good thermal stability .
Result of Action
The use of this compound results in OLEDs with enhanced performance. Specifically, OLEDs fabricated with this compound as the host show much higher electroluminescent performance .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. Its thermal stability contributes to its efficacy and stability in the operational environment of OLEDs .
Preparation Methods
1,4-Di(9H-carbazol-9-yl)benzene can be synthesized through various methods. One common synthetic route involves the Ullmann reaction, which uses copper as a catalyst. this method often requires harsh reaction conditions and extensive purification steps . Another method is the Buchwald-Hartwig amination, which employs palladium as a catalyst to couple carbazole with halogenated benzene derivatives . This method is more efficient and yields higher purity products suitable for optoelectronic applications.
Chemical Reactions Analysis
1,4-Di(9H-carbazol-9-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydrocarbazole derivatives.
Scientific Research Applications
1,4-Di(9H-carbazol-9-yl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Industry: In the field of optoelectronics, it is used as a host material in OLEDs, enhancing the performance and efficiency of these devices
Comparison with Similar Compounds
1,4-Di(9H-carbazol-9-yl)benzene can be compared with other similar compounds, such as:
1,3-Di(9H-carbazol-9-yl)benzene (mCP): Both compounds are used as host materials in OLEDs, but this compound has a higher triplet energy and better thermal stability.
1,3,5-Tri(9-carbazolyl)benzene: This compound has three carbazole units attached to a benzene ring, providing excellent hole-transporting properties.
Properties
IUPAC Name |
9-(4-carbazol-9-ylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)21-17-19-22(20-18-21)32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMQTZDVSUPPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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